2-脱乙酰普拉格雷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Desacetoxy Prasugrel, also known as Prasugrel Impurities, is a synthetic intermediate in the synthesis of Prasugrel . Prasugrel is an antiplatelet agent . The molecular weight of 2-Desacetoxy Prasugrel is 315.41 g/mol and the molecular formula is C₁₈H₁₈FNOS .
Synthesis Analysis
2-Desacetoxy Prasugrel is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel Hydrochloride nanosuspensions were prepared using the evaporative precipitation method .Molecular Structure Analysis
The molecular formula of 2-Desacetoxy Prasugrel is C₁₈H₁₈FNOS . The IUPAC name is 1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone .Chemical Reactions Analysis
2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel .Physical and Chemical Properties Analysis
2-Desacetoxy Prasugrel has a molecular weight of 315.41 g/mol and a molecular formula of C₁₈H₁₈FNOS .科学研究应用
减少血小板反应的疗效:普拉格雷在减少高治疗中血小板反应 (HTPR) 患者的血小板反应方面已显示出比氯吡格雷更有效,这些患者在使用药物洗脱支架进行选择性经皮冠状动脉介入治疗 (PCI) 后(Trenk 等人,2012)。
对血小板活化标志物的影响:与氯吡格雷相比,普拉格雷已证明可以更大程度地减少稳定型冠状动脉疾病中的血小板活化标志物和血小板-单核细胞聚集体(Braun 等人,2008)。
遗传学指导的双重抗血小板治疗:利用 CYP2C19 多态性指导在植入第二代药物洗脱支架以治疗急性冠状动脉综合征后使用普拉格雷进行双重抗血小板治疗,有望改善临床结局(Ozawa 等人,2018)。
神经保护潜力:普拉格雷在脑缺血/再灌注损伤中的潜在神经保护机制已被探索,有证据表明它调节各种细胞成分和信号通路(Gomaa 等人,2021)。
与氯吡格雷的比较:研究表明,与氯吡格雷相比,普拉格雷更大的体内抗血小板作用反映了其活性代谢物的更有效产生,该代谢物与氯吡格雷的活性代谢物具有相似的抗血小板活性(Sugidachi 等人,2007)。
在急性冠状动脉综合征中的作用:普拉格雷已被研究其在治疗急性冠状动脉综合征中的疗效,特别是在接受经皮冠状动脉介入治疗的患者中,显示出缺血事件大幅减少(Baker & White, 2009)。
代谢和消除:普拉格雷及其活性代谢物的代谢、消除和药代动力学已被彻底评估,提供了对其在人体中快速吸收和广泛代谢的见解(Farid 等人,2007)。
作用机制
Target of Action
2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel , an antiplatelet agent. The primary target of Prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .
Mode of Action
Prasugrel, and by extension 2-Desacetoxy Prasugrel, acts by inhibiting the P2Y12 receptor . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to the P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex . As a result, ADP-mediated platelet activation and aggregation are inhibited .
Biochemical Pathways
The bioactivation of Prasugrel, the parent drug of 2-Desacetoxy Prasugrel, involves a two-step enzymatic conversion into a biologically active thiol metabolite . The first step is an esterase-catalyzed hydrolysis of its acetate function leading to a thiolactone metabolite . The second step involves a cytochrome P450 (P450)-dependent oxidative opening of the thiolactone ring . This process results in the formation of a reactive sulfenic acid metabolite that is eventually reduced to the corresponding active thiol .
Pharmacokinetics
The pharmacokinetics of Prasugrel have been studied extensively. After administration, Prasugrel is rapidly absorbed and converted into its active metabolite . The median time to reach maximum concentration (Tmax) is approximately 0.5 hours . The active metabolite of Prasugrel shows dose-proportional pharmacokinetics across a dose range of 5 mg to 60 mg .
Result of Action
The inhibition of the P2Y12 receptor by Prasugrel’s active metabolite prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation . This results in a reduced risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of 2-Desacetoxy Prasugrel, like Prasugrel, can be influenced by various environmental factors. For instance, genetic polymorphisms in enzymes involved in drug metabolism can affect the drug’s efficacy and safety profile . Additionally, drug-drug interactions can also impact the pharmacokinetics and pharmacodynamics of Prasugrel . Therefore, individual patient characteristics and concomitant medications should be considered when administering this medication.
安全和危害
未来方向
生化分析
Biochemical Properties
2-Desacetoxy Prasugrel plays a significant role in biochemical reactions, particularly in the synthesis of Prasugrel It interacts with various enzymes and proteins during this process
Cellular Effects
The cellular effects of 2-Desacetoxy Prasugrel are not well-studied. As a precursor to Prasugrel, it may indirectly influence cell function. Prasugrel inhibits ADP-mediated platelet activation and aggregation in patients with sickle cell anemia .
Molecular Mechanism
Prasugrel, the compound it helps synthesize, acts by irreversibly binding to P2Y12 type ADP receptors on platelets, preventing ADP-mediated platelet activation and aggregation .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 2-Desacetoxy Prasugrel in animal models. The ex vivo antiplatelet potency of Prasugrel, the compound synthesized from 2-Desacetoxy Prasugrel, has been studied in rats .
Metabolic Pathways
2-Desacetoxy Prasugrel is involved in the metabolic pathways leading to the synthesis of Prasugrel . It undergoes a series of transformations involving various enzymes and cofactors
属性
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。